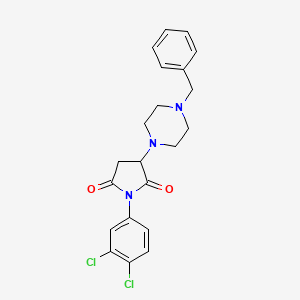![molecular formula C18H18N4O B5231751 (1R*,5S*)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B5231751.png)
(1R*,5S*)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R*,5S*)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of azabicyclooctane derivatives, which are known for their pharmacological properties.
Wirkmechanismus
The mechanism of action of (1R*,5S*)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane involves inhibition of the dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine from the synaptic cleft, and inhibition of this transporter leads to increased levels of dopamine in the brain. This increase in dopamine levels can help alleviate symptoms of Parkinson's disease and other neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1R*,5S*)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane are primarily related to its activity as a DAT inhibitor. This compound has been shown to increase dopamine levels in the brain, which can lead to improvements in motor function and other neurological symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1R*,5S*)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane in lab experiments include its well-defined chemical structure and its known mechanism of action. However, limitations include the potential for toxicity and the need for further research to fully understand its therapeutic potential.
Zukünftige Richtungen
For research on (1R*,5S*)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane include exploring its potential for the treatment of Parkinson's disease and other neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of more efficient synthesis methods may help make this compound more readily available for research purposes.
Synthesemethoden
The synthesis of (1R*,5S*)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane involves several steps. The starting material is 1-benzofuran-2-carboxylic acid, which is converted to 1-benzofuran-2-ylamine. This is then reacted with 2,4,5-trichloropyrimidine to form 5-(1-benzofuran-2-yl)-1,2,4-triazin-3-ylamine. The final step involves the reaction of this intermediate with (1R,5S)-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
(1R*,5S*)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane has been extensively studied for its potential therapeutic applications. It has been shown to have activity as a dopamine transporter (DAT) inhibitor, which makes it a potential candidate for the treatment of Parkinson's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
(1R,5S)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-2-7-16-13(5-1)9-17(23-16)15-10-19-21-18(20-15)22-11-12-4-3-6-14(22)8-12/h1-2,5,7,9-10,12,14H,3-4,6,8,11H2/t12-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXHREORUGXEJB-OCCSQVGLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)N(C2)C3=NC(=CN=N3)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C1)N(C2)C3=NC(=CN=N3)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide](/img/structure/B5231673.png)
![(4-chlorophenyl)[1-(2-hydroxy-4-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5231683.png)
![methyl 2-({[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5231690.png)
![2-[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]ethanol](/img/structure/B5231703.png)
![phenyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5231704.png)
![4-butoxy-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5231714.png)
![1-(4-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5231717.png)

![2-bromo-1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5231728.png)
![1-[3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)propanoyl]-4-phenylpiperazine](/img/structure/B5231731.png)



![5-({4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)-2-methyl-4(1H)-pyridinone](/img/structure/B5231761.png)